molecular formula C14H13BrN4O B11982141 N'-[(E)-(3-bromophenyl)methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11982141
M. Wt: 333.18 g/mol
InChI Key: HIDGOHALYWFDBM-LZYBPNLTSA-N
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Description

N’-[(E)-(3-bromophenyl)methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is a compound belonging to the class of Schiff base hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 3-cyclopropyl-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-bromophenyl)methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of a 3-bromophenyl group and a cyclopropyl ring. These features contribute to its distinct chemical reactivity and potential biological activities compared to other Schiff base hydrazones.

Properties

Molecular Formula

C14H13BrN4O

Molecular Weight

333.18 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H13BrN4O/c15-11-3-1-2-9(6-11)8-16-19-14(20)13-7-12(17-18-13)10-4-5-10/h1-3,6-8,10H,4-5H2,(H,17,18)(H,19,20)/b16-8+

InChI Key

HIDGOHALYWFDBM-LZYBPNLTSA-N

Isomeric SMILES

C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC(=CC=C3)Br

Origin of Product

United States

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